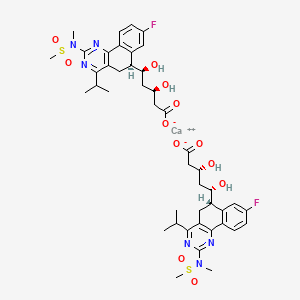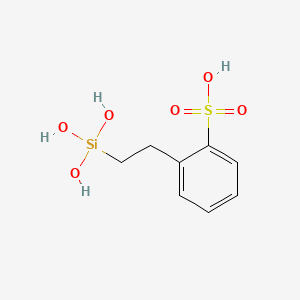
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid is a chemical compound with the molecular formula C8H12O6SSi. It is a member of the silicate solution family and is commonly used as a chemical intermediate . This compound is known for its unique properties, including its ability to form strong bonds with various substrates, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using various techniques, such as distillation or crystallization, to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include sulfur trioxide and fuming sulfuric acid, which facilitate the sulfonation of the benzene ring.
Oxidation: Strong oxidizing agents, such as potassium permanganate, can be used to oxidize the compound under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation reactions typically yield sulfonated benzene derivatives, while oxidation reactions can produce various oxidized products.
Scientific Research Applications
2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chemical intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid involves its ability to form strong covalent bonds with various substrates. The sulfonic acid group acts as an electrophile, facilitating the formation of stable complexes with nucleophilic groups on the substrate. This interaction is crucial for its applications in adhesives and coatings, where strong bonding is required .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler analog that lacks the silane group but shares similar sulfonation properties.
Sulfonated Silanes: Compounds that contain both sulfonic acid and silane groups, similar to 2-(2-(Trihydroxysilyl)ethyl)benzenesulfonic acid.
Uniqueness
This compound is unique due to the presence of both sulfonic acid and silane groups, which confer distinct properties such as enhanced bonding strength and stability. This makes it particularly valuable in applications requiring strong and durable bonds .
Properties
Molecular Formula |
C8H12O6SSi |
|---|---|
Molecular Weight |
264.33 g/mol |
IUPAC Name |
2-(2-trihydroxysilylethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H12O6SSi/c9-15(10,11)8-4-2-1-3-7(8)5-6-16(12,13)14/h1-4,12-14H,5-6H2,(H,9,10,11) |
InChI Key |
CALZMQXMTPOLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](O)(O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


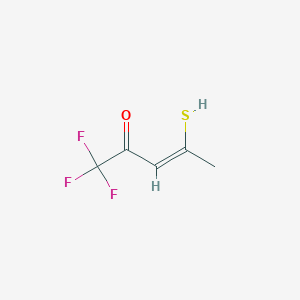
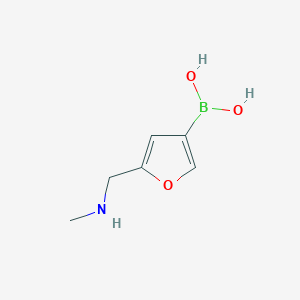
![N-[(2S)-1-[[(E)-3-methylbut-1-enyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B13406681.png)
![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)

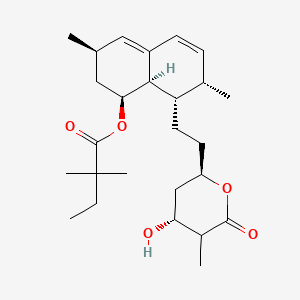
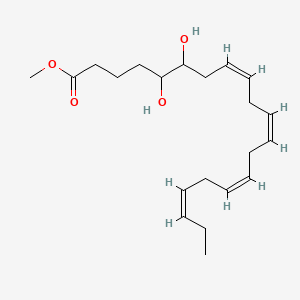
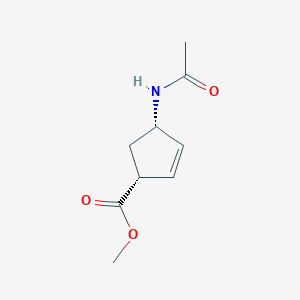
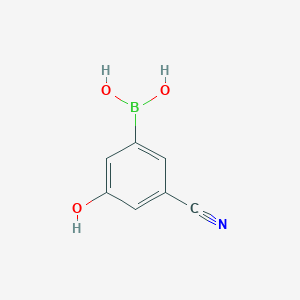
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
